molecular formula C21H21N3O7S2 B2864799 Ethyl 4-[2,5-dioxo-3-({[(4-sulfamoylphenyl)carbamoyl]methyl}sulfanyl)pyrrolidin-1-yl]benzoate CAS No. 868154-99-8

Ethyl 4-[2,5-dioxo-3-({[(4-sulfamoylphenyl)carbamoyl]methyl}sulfanyl)pyrrolidin-1-yl]benzoate

Cat. No.: B2864799
CAS No.: 868154-99-8
M. Wt: 491.53
InChI Key: GJCMPSFDXTZWFO-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-1-yl benzoate ester core substituted at the 3-position with a sulfanyl group linked to a carbamoylmethyl moiety and a 4-sulfamoylphenyl group. Its design integrates sulfonamide and carbamate functionalities, which are common in drugs targeting hydration channels (e.g., aquaporins) or sulfonamide-sensitive enzymes .

Properties

IUPAC Name

ethyl 4-[2,5-dioxo-3-[2-oxo-2-(4-sulfamoylanilino)ethyl]sulfanylpyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O7S2/c1-2-31-21(28)13-3-7-15(8-4-13)24-19(26)11-17(20(24)27)32-12-18(25)23-14-5-9-16(10-6-14)33(22,29)30/h3-10,17H,2,11-12H2,1H3,(H,23,25)(H2,22,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCMPSFDXTZWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include ethyl acetoacetate, sodium nitrite, and concentrated hydrochloric acid . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2,5-dioxo-3-({[(4-sulfamoylphenyl)carbamoyl]methyl}sulfanyl)pyrrolidin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler molecules with fewer functional groups.

Scientific Research Applications

Ethyl 4-[2,5-dioxo-3-({[(4-sulfamoylphenyl)carbamoyl]methyl}sulfanyl)pyrrolidin-1-yl]benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-[2,5-dioxo-3-({[(4-sulfamoylphenyl)carbamoyl]methyl}sulfanyl)pyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs in the Pyrrolidinone Benzoate Series

The compound shares structural motifs with derivatives listed in and , such as ethyl 4-(2,5-dioxo-3-piperidin-1-ylpyrrolidin-1-yl)benzoate () and ethyl 4-(2,5-dioxo-3-{pyrido[3,4-b]indol-2-yl}pyrrolidin-1-yl)benzoate (). Key differences lie in the substituents at the pyrrolidinone 3-position:

Compound 3-Position Substituent Molecular Weight Solubility (Predicted) Reported Activity
Target Compound Sulfamoylphenyl-carbamoylmethyl ~550 g/mol Low (lipophilic groups) Not characterized
Ethyl 4-(2,5-dioxo-3-piperidin-1-ylpyrrolidin-1-yl)benzoate Piperidin-1-yl ~400 g/mol Moderate No activity data
Ethyl 4-(2,5-dioxo-3-{pyrido[3,4-b]indol-2-yl}pyrrolidin-1-yl)benzoate Pyrido-indole ~500 g/mol Low Unreported

Key Observations :

  • Piperidine-containing analogs (e.g., ) likely exhibit better solubility due to the basic nitrogen, facilitating salt formation .

Carbamate/Sulfonamide Derivatives

and highlight related carbamate and sulfonamide compounds:

  • Ethyl 4-(4-(N,N-dimethylsulfamoyl)benzoyl)-3-methyl-1H-pyrrole-2-carboxylate () replaces the pyrrolidinone core with a pyrrole ring and uses a dimethylsulfamoyl group. This simplification reduces molecular weight (365 g/mol) but may compromise target selectivity due to the lack of the rigid pyrrolidinone scaffold .
  • Ethyl 4-(carbamoylamino)benzoate derivatives () retain the benzoate ester but lack the pyrrolidinone and sulfanyl groups. These molecules are smaller (~250–300 g/mol) and may serve as fragment-like inhibitors with lower potency but better pharmacokinetic profiles .

Functional Implications

  • Aquaporin Inhibition: identifies ethyl 4-(carbamoylamino)benzoate derivatives as aquaporin-3/7 inhibitors. The target compound’s sulfamoyl group may enhance binding to aquaporins, though its larger size could limit membrane permeability compared to simpler analogs .
  • Dose-Effect Relationships : Methods described in (e.g., median effective dose estimation) could be applied to compare the potency of these compounds. For instance, the target compound’s EC50 might be higher than piperidine analogs due to steric hindrance from its bulky substituents .

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